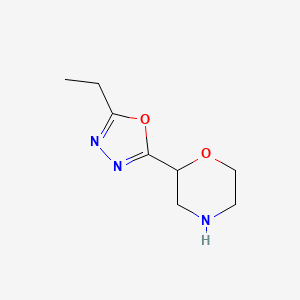
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Overview
Description
“2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . The reaction yields can be as high as 94% .Scientific Research Applications
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications, including:
- Anticancer : Oxadiazoles have shown potential in the treatment of cancer .
- Vasodilator : Some oxadiazoles act as vasodilators, helping to widen blood vessels .
- Anticonvulsant : They have been used in the treatment of seizures .
- Antidiabetic : Oxadiazoles have shown potential in the treatment of diabetes .
- Energetic Materials : Oxadiazoles have been used in the creation of high-energy materials .
Morpholines are a class of organic chemical compounds that contain a ring, typically a six-member ring, with four carbon atoms and one oxygen atom and one nitrogen atom . They are used in a wide variety of chemical reactions, particularly in the production of pharmaceuticals.
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized in various applications, including:
- Anticancer : Oxadiazoles have shown potential in the treatment of cancer .
- Vasodilator : Some oxadiazoles act as vasodilators, helping to widen blood vessels .
- Anticonvulsant : They have been used in the treatment of seizures .
- Antidiabetic : Oxadiazoles have shown potential in the treatment of diabetes .
- Energetic Materials : Oxadiazoles have been used in the creation of high-energy materials .
Morpholines are a class of organic chemical compounds that contain a ring, typically a six-member ring, with four carbon atoms and one oxygen atom and one nitrogen atom . They are used in a wide variety of chemical reactions, particularly in the production of pharmaceuticals.
Future Directions
Oxadiazoles, including “2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine”, have shown promising results in various fields such as medicinal chemistry and material science . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.
properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)
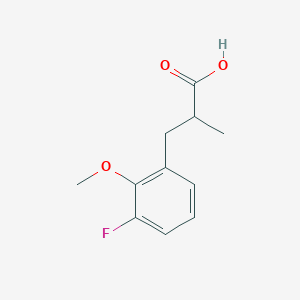
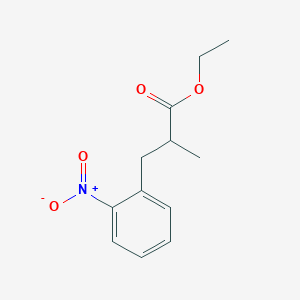
![3-allyl-6-bromobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1449272.png)
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
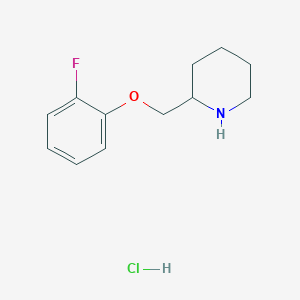
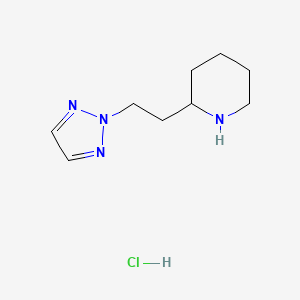
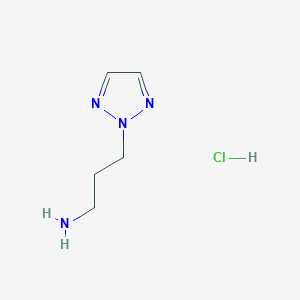
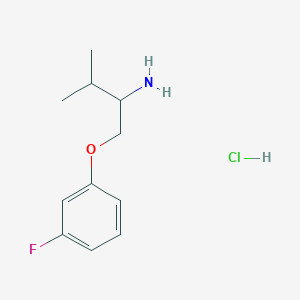
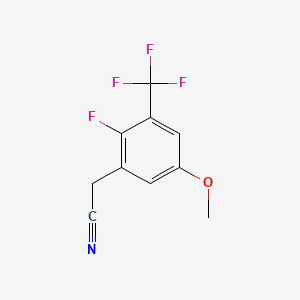
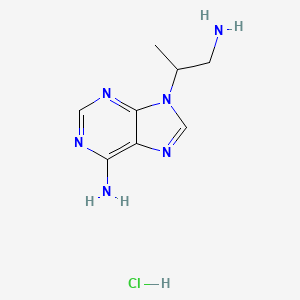

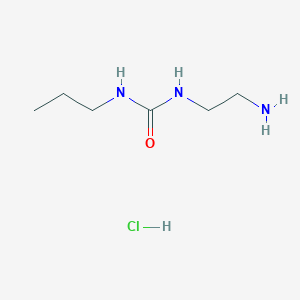
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)